[2-(2-Fluorophenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine
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Overview
Description
2-(2-Fluorophenoxy)ethyl(prop-2-yn-1-yl)amine is an organic compound that features a fluorophenoxy group, an ethyl chain, a methyl group, and a prop-2-yn-1-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)ethyl(prop-2-yn-1-yl)amine typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-(2-fluorophenoxy)ethyl intermediate.
Alkylation: The intermediate is then subjected to alkylation with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.
Amination: The final step involves the reaction of the alkylated intermediate with propargylamine under suitable conditions to yield 2-(2-Fluorophenoxy)ethyl(prop-2-yn-1-yl)amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)ethyl(prop-2-yn-1-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Fluorophenoxy)ethyl(prop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)ethyl(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the amine moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)ethyl(prop-2-yn-1-yl)amine: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenoxy)ethyl(prop-2-yn-1-yl)amine: Similar structure but with a bromine atom instead of fluorine.
2-(2-Iodophenoxy)ethyl(prop-2-yn-1-yl)amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenoxy)ethyl(prop-2-yn-1-yl)amine imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-N-methylprop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-8-14(2)9-10-15-12-7-5-4-6-11(12)13/h1,4-7H,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBCUPBBECGBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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